Methyl (1-cyclohexylethyl)glycinate
Description
Methyl (1-cyclohexylethyl)glycinate is a glycine-derived ester featuring a cyclohexylethyl substituent on the amino group. These compounds share a common methyl glycinate backbone but differ in substituent groups, leading to variations in reactivity, solubility, and industrial utility .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-(1-cyclohexylethylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JUXDSLHGQXLYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
- Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
- The reaction mixture is heated under reflux to facilitate the esterification process.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amino acid derivatives and their biological activities.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparison
The key distinction lies in the substituent groups attached to the glycine moiety:
- Methyl (1-cyclohexylethyl)glycinate : Cyclohexylethyl group (aliphatic, lipophilic).
- Methyl N-(1-phenylethyl)glycinate : Phenylethyl group (aromatic, π-electron-rich) .
- Methyl (3-methylbenzoyl)glycinate : 3-Methylbenzoyl group (electron-withdrawing, planar) .
Table 1: Molecular Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| This compound* | Not available | C₁₁H₂₁NO₂ | ~199.29 | N/A |
| Methyl N-(1-phenylethyl)glycinate | 156080-95-4 | C₁₁H₁₅NO₂ | 193.24 | N/A |
| Methyl (3-methylbenzoyl)glycinate | 1208-15-7 | C₁₁H₁₃NO₃ | 207.23 | 98% |
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility :
- Stability :
Biological Activity
Methyl (1-cyclohexylethyl)glycinate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . Its structure features a glycinate moiety linked to a cyclohexyl group, which may influence its biological interactions. Understanding the chemical structure is crucial for predicting its behavior in biological systems.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) . The mechanisms often involve down-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression.
2. Cytotoxicity and Anticancer Potential
Some derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The findings suggest that these compounds may induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selective action is crucial for developing safer anticancer therapies.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Enzymatic Pathways : It may interact with key enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage.
- Gene Expression Regulation : It can influence the expression of genes related to inflammation and apoptosis, contributing to its therapeutic effects.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into potential applications:
- Study on Anti-inflammatory Activity : A study involving a related compound demonstrated significant inhibition of pro-inflammatory cytokine release in vitro, suggesting potential for treating inflammatory diseases .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that this compound derivatives could induce apoptosis selectively in malignant cells while sparing healthy cells .
Data Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibition of NO and PGE2 release | Down-regulation of iNOS and COX-2 |
| Cytotoxicity | Induction of apoptosis in cancer cells | Selective targeting of cancer cell pathways |
| Neuroprotection | Mitigation of oxidative stress | Antioxidant activity and free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
